molecular formula C8H5NO3S B1450779 6-Hydroxybenzo[d]isothiazole-3-carboxylic acid CAS No. 932702-33-5

6-Hydroxybenzo[d]isothiazole-3-carboxylic acid

Cat. No.: B1450779
CAS No.: 932702-33-5
M. Wt: 195.2 g/mol
InChI Key: JULYSCCVGQZALO-UHFFFAOYSA-N
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Description

6-Hydroxybenzo[d]isothiazole-3-carboxylic acid is a chemical compound with the molecular formula C8H5NO3S and a molecular weight of 195.2 g/mol . . This compound is part of the benzisothiazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 6-Hydroxybenzo[d]isothiazole-3-carboxylic acid involves the starting material ethyl 6-methoxybenzo[d]isothiazole-3-carboxylate . The reaction conditions typically include hydrolysis and demethylation steps to yield the desired product. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions used in laboratory settings are scaled up for industrial production, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxybenzo[d]isothiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions (e.g., alcohols, amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

6-Hydroxybenzo[d]isothiazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydroxybenzo[d]isothiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxybenzo[d]isothiazole-3-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

    6-Aminobenzo[d]isothiazole-3-carboxylic acid: Similar structure but with an amino group instead of a hydroxyl group.

    6-Chlorobenzo[d]isothiazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of a hydroxyl group.

Uniqueness

6-Hydroxybenzo[d]isothiazole-3-carboxylic acid is unique due to the presence of the hydroxyl group, which can participate in various chemical reactions and form specific interactions with biological molecules. This makes it a versatile compound for use in different scientific research applications.

Properties

IUPAC Name

6-hydroxy-1,2-benzothiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-4-1-2-5-6(3-4)13-9-7(5)8(11)12/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULYSCCVGQZALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717208
Record name 6-Oxo-2,6-dihydro-1,2-benzothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932702-33-5
Record name 6-Oxo-2,6-dihydro-1,2-benzothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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